methyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Preparation Methods
The synthesis of methyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes:
Formation of the thiazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxy and pentyloxy groups: These groups are typically introduced via nucleophilic substitution reactions.
Final esterification: The carboxylate group is introduced through esterification reactions using suitable reagents and conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
Methyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the thiazine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Methyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:
Pyrimido[2,1-b][1,3]thiazine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.
Thiazine-based compounds: These compounds have a similar thiazine ring but may have different functional groups attached.
Phenyl-substituted pyrimidines: These compounds have a phenyl group attached to the pyrimidine ring, similar to the compound
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28N2O5S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 6-(3-methoxy-4-pentoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H28N2O5S/c1-5-6-7-11-29-16-9-8-15(13-17(16)27-3)20-19(21(26)28-4)14(2)23-22-24(20)18(25)10-12-30-22/h8-9,13,20H,5-7,10-12H2,1-4H3 |
InChI Key |
TTXDWEDXDZTWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC)OC |
Origin of Product |
United States |
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